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Compound of Interest

2-(2,4-difluorophenyl)-N-
Compound Name:

methylacetamide
CAS No.: 1498969-78-0

Cat. No.: B2949180

Get Quote

Executive Summary

This guide details the structural elucidation and spectroscopic signature of 2-(2,4-
difluorophenyl)-N-methylacetamide (hereafter referred to as 2,4-DFMA). This compound is a
critical pharmacophore intermediate, often serving as a structural scaffold in the synthesis of
triazole antifungals (e.g., Fluconazole analogs) and specific voltage-gated sodium channel
blockers.

Accurate identification of 2,4-DFMA is essential for monitoring reaction kinetics during amide
coupling and quantifying genotoxic impurities in downstream pharmaceutical products. This
document provides a self-validating analytical framework combining Mass Spectrometry (MS),
Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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Parameter Specification

IUPAC Name 2-(2,4-difluorophenyl)-N-methylacetamide

Not explicitly listed in public domain; Precursor

CAS Registr
gty Acid CAS: 81228-09-3

Molecular Formula

Molecular Weight 185.17 g/mol
Monoisotopic Mass 185.0652 Da
Physical State White to off-white crystalline solid

Soluble in DMSO, Methanol, Chloroform;

Solubility ) ]
Sparingly soluble in Water

Structural Visualization

The core structure consists of a 2,4-difluorophenyl ring linked via a methylene bridge to an N-
methyl carboxamide moiety.

2,4-Difluorophenylacetic Acid Activation > Amidation Nucleophilic Acyl Substitution > 2-(2,4-Difluorophenyl)-N-methylacetamide
(Precursor) (MeNH2 / Coupling Agent) (Target Analyte)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 2,4-DFMA via amidation of the phenylacetic acid precursor.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray lonization (ESI) in Positive Mode (+ve). Rationale: ESI is preferred
over Electron Impact (EI) for amides to observe the protonated molecular ion

Fragmentation Logic
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The fragmentation pattern is dictated by the stability of the difluorobenzyl cation.
e Parent lon:

186.1

e Primary Fragmentation: Cleavage of the amide bond (C-N), releasing methylamine (neutral
loss of 31 Da is unlikely in ESI; typically we see acylium ion formation).

o Alpha-Cleavage: Loss of the

group leads to the tropylium-like cation.

lon Type m/z (Theoretical) Assignment Interpretation

Base peak in soft

186.07 Molecular lon o
ionization (ESI).
) Common in non-
208.05 Sodium Adduct
desalted samples.
Characteristic
) ) aromatic fragment
$[C_7H_3F 2]+ 127.02 Difluorobenzyl Cation

after loss of amide

side chain.

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat solid. Diagnostic Bands: The
interplay between the Amide I/ll bands and the C-F stretches is definitive.

e 3280-3300 cm~:

stretch (Secondary amide, typically sharp band).

e 1645-1655 cm~1: Amide | band (

stretch). This is the most intense diagnostic peak.

e 1540-1560 cm~1: Amide Il band (
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bend +
stretch).

e 1100-1250 cm™1;

Aryl stretches. Look for strong bands around 1140 cm~* and 1270 cm~1 specific to the 2,4-
difluoro substitution pattern.

Nuclear Magnetic Resonance (NMR)
Solvent:

(Preferred for amide proton visibility) or

. Internal Standard: TMS (

0.00 ppm).

H NMR (Proton) - 400 MHz

The proton spectrum is characterized by the coupling of aromatic protons with the Fluorine
atoms (
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ppm) )

Exchangeable

7.90 - 8.00 Broad Singlet 1H NH with

Coupled to F2
7.35-7.45 Multiplet 1H Ar-H (H6) (ortho) and F4

(para).

Coupled to F4
7.15-7.25 Multiplet 1H Ar-H (H5) (ortho) and F2

(meta).

Trapped

Triplet of between two

6.95 - 7.05 1H Ar-H (H3 ;
Doublets (H3) fluorines (

Hz).

May appear as
) fine doublet if
3.45 Singlet 2H
long-range F-

coupling occurs.

2.60 Doublet 3H Hz (Coupling to
NH).

C NMR (Carbon) - 100 MHz

Carbon signals in the aromatic ring will appear as doublets or double-doublets due to C-F
coupling (

Hz).

e 170.5 ppm: Carbonyl (
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)

162.0 ppm (dd): C-F Carbon (C2/C4). Large coupling constant.

118.0 - 132.0 ppm: Aromatic CH carbons (split by F).

34.5 ppm: Benzylic Methylene (

).

25.8 ppm: N-Methyl (
).

F NMR (Fluorine) - 376 MHz

Crucial for confirming the 2,4-substitution pattern.
e -112.0 ppm: Multiplet (F at Position 4).

e -115.5 ppm: Multiplet (F at Position 2).

Experimental Workflow: Sample Preparation

To ensure reproducibility, follow this strict preparation protocol.
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Solid Sample
(5-10 mg)

Solvent Selection
(DMSO-d6 for H-bonding)

:

Vortex Dissolution
(Ensure Clarity)

Remove particulates

y

Filtration
(0.45 pm PTFE)

:

Spectral Acquisition
(1H, 13C, 19F)

Click to download full resolution via product page

Figure 2: Standardized sample preparation workflow for NMR analysis.

Protocol Steps:

e Weighing: Accurately weigh 5-10 mg of the analyte into a clean vial.

e Solvation: Add 600 pL of DMSO-d6 (preferred) or
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o Note: DMSO-d6 is recommended because it slows the exchange of the amide proton,
making the NH signal and its coupling to the methyl group (

Hz) sharp and distinct.

Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a 0.45 pm
PTFE syringe filter into the NMR tube.

Acquisition: Run

(16 scans),
(1024 scans), and

(unprotonated if possible) experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. mdpi.com [mdpi.com]
e 2. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-(2,4-
Difluorophenyl)-N-methylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2949180/docs#technical-guide-spectroscopic-
profiling-of-2-2-4-difluorophenyl-n-methylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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